molecular formula C17H16N2S B2883971 2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 165266-08-0

2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2883971
CAS No.: 165266-08-0
M. Wt: 280.39
InChI Key: OAGCLDIOORZYSA-UHFFFAOYSA-N
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Description

The compound is a derivative of thioxo-thiazolidinone . Thioxo-thiazolidinones are a class of compounds that have received attention due to their potential for scientific research .

Future Directions

Given the interest in thioxo-thiazolidinones and related compounds, it’s possible that “2-Thioxo-4-(o-tolyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” could be a subject of future research . These compounds have a wide range of potential applications, from medicinal chemistry to materials science .

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of its target enzymes. This can lead to prolonged impulse transmission at cholinergic synapses due to AChE and BChE inhibition, and potential disruption of acid-base balance due to CA inhibition .

Properties

IUPAC Name

4-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)19-17(20)14(16)10-18/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCLDIOORZYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=S)NC3=C2CCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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